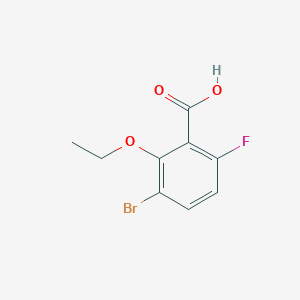

3-Bromo-2-ethoxy-6-fluorobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrFO3 |

|---|---|

Molecular Weight |

263.06 g/mol |

IUPAC Name |

3-bromo-2-ethoxy-6-fluorobenzoic acid |

InChI |

InChI=1S/C9H8BrFO3/c1-2-14-8-5(10)3-4-6(11)7(8)9(12)13/h3-4H,2H2,1H3,(H,12,13) |

InChI Key |

BWHVEDAETZKRBG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1C(=O)O)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Substituted Bromofluorobenzoic Acids: Focus on 6-Bromo-3-ethoxy-2-fluorobenzoic acid

Senior Application Scientist Note: Direct experimental data for 3-Bromo-2-ethoxy-6-fluorobenzoic acid is not available in current public literature and chemical databases. This guide has been constructed by leveraging data from the closely related isomer, 6-Bromo-3-ethoxy-2-fluorobenzoic acid (CAS: 743467-22-3) , to provide a technically grounded and insightful overview of the anticipated chemical properties and behaviors for this class of compounds. The principles discussed herein are fundamental to substituted aromatic carboxylic acids and are presented to empower researchers in their synthesis and application endeavors.

Introduction: The Strategic Value of Polysubstituted Benzoic Acids

Halogenated and alkoxy-substituted benzoic acids are cornerstone building blocks in modern medicinal chemistry and materials science. The specific arrangement of electron-withdrawing and electron-donating groups on the aromatic ring provides a powerful tool to modulate a molecule's physicochemical properties, including its acidity (pKa), lipophilicity (logP), metabolic stability, and receptor binding affinity. The strategic placement of bromine, fluorine, and an ethoxy group on a benzoic acid scaffold, as seen in the target molecule and its isomers, creates a versatile intermediate for complex molecular synthesis. These compounds are of significant interest as they can serve as precursors for a wide range of pharmaceuticals and specialty chemicals.

Physicochemical Properties: An Isomeric Case Study

The chemical properties of a specific isomer like 3-Bromo-2-ethoxy-6-fluorobenzoic acid can be predicted by examining its constituent parts and by analyzing data from a known isomer like 6-Bromo-3-ethoxy-2-fluorobenzoic acid.

Core Data for 6-Bromo-3-ethoxy-2-fluorobenzoic acid

| Property | Value | Source |

| CAS Number | 743467-22-3 | ChemScene[1] |

| Molecular Formula | C₉H₈BrFO₃ | ChemScene[1] |

| Molecular Weight | 263.06 g/mol | ChemScene[1] |

| Purity | ≥95% | ChemScene[1] |

| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[1] |

Predicted Physicochemical Parameters (Computational)

| Parameter | Value (for 6-Bromo-3-ethoxy-2-fluorobenzoic acid) | Significance in Drug Discovery |

| TPSA (Topological Polar Surface Area) | 46.53 Ų | Influences membrane permeability and oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | 2.6851 | A measure of lipophilicity, affecting solubility and cell membrane passage. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton is a key site for hydrogen bonding interactions. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and ether oxygen can accept hydrogen bonds. |

| Rotatable Bonds | 3 | Relates to conformational flexibility, which can impact receptor binding. |

Data sourced from ChemScene computational chemistry data.[1]

Expertise & Experience: The interplay of the substituents is critical. The fluorine and bromine atoms are electron-withdrawing, increasing the acidity of the carboxylic acid compared to benzoic acid itself. The ethoxy group, being electron-donating through resonance but slightly withdrawing through induction, modulates the electronic character of the ring. The precise pKa of the target compound would depend on the relative positions of these groups to the carboxylic acid, a key consideration for designing salt formation strategies or pH-dependent assays.

Synthesis and Reactivity

While a specific synthesis for 3-Bromo-2-ethoxy-6-fluorobenzoic acid is not documented, the general strategies for constructing such polysubstituted aromatic rings provide a reliable roadmap.

Conceptual Synthesis Workflow

The synthesis would likely involve a multi-step sequence starting from a simpler, commercially available fluorinated or ethoxylated benzene derivative. Key transformations would include electrophilic bromination, ortho-lithiation directed by existing substituents, and subsequent carboxylation.

Caption: A conceptual workflow for synthesizing polysubstituted benzoic acids.

Protocol: Electrophilic Bromination of an Activated Aromatic Ring

This protocol is a generalized example of a key step in the synthesis of bromo-substituted aromatic compounds.

Trustworthiness: This self-validating protocol includes in-process checks and purification steps to ensure the desired product is obtained.

-

Reaction Setup: To a solution of the chosen substituted fluorinated ethoxybenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture to 0°C in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.05 eq) in the same solvent to the reaction mixture via the dropping funnel over 30 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting material indicates the completion of the reaction.

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

-

Workup: Transfer the mixture to a separatory funnel. If an organic solvent was used, wash the organic layer sequentially with water and brine. If acetic acid was the solvent, dilute with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure brominated intermediate.

Chemical Reactivity

The molecule possesses three key reactive sites, making it a versatile synthetic intermediate:

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation (e.g., via activation with coupling reagents like EDC/HOBt), reduction to a benzyl alcohol, or conversion to an acyl chloride.

-

Aromatic Ring: The bromine atom is a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds.

-

Fluorine Atom: While generally less reactive than bromine in nucleophilic aromatic substitution, its presence influences the reactivity of the other positions on the ring.

Caption: Reactivity map of a substituted bromofluorobenzoic acid.

Applications in Research and Drug Development

Compounds of this class are valuable intermediates in the synthesis of biologically active molecules. The unique combination of substituents can lead to enhanced pharmacological properties.

-

Pharmaceutical Development: The fluorine atom can improve metabolic stability and binding affinity, while the bromo-substituent provides a site for late-stage functionalization to build molecular complexity and explore structure-activity relationships (SAR).

-

Agrochemicals: Similar structures are often explored in the development of novel herbicides and pesticides.

-

Materials Science: These molecules can be used as monomers or additives in the synthesis of specialty polymers and advanced materials, imparting properties like thermal stability and chemical resistance.

Safety and Handling

As with any halogenated organic acid, appropriate safety precautions are necessary.

-

Hazard Classification: Based on similar compounds, 3-Bromo-2-ethoxy-6-fluorobenzoic acid should be treated as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

This guide provides a comprehensive overview based on the known properties of a closely related isomer. Researchers working with 3-Bromo-2-ethoxy-6-fluorobenzoic acid should use this information as a starting point and conduct their own analyses to confirm the specific properties of their compound.

References

Sources

Technical Guide: Synthesis of 3-Bromo-2-ethoxy-6-fluorobenzoic Acid

This guide details the rational synthesis of 3-Bromo-2-ethoxy-6-fluorobenzoic acid , a highly functionalized aromatic building block used in the development of agrochemicals (e.g., dicamba analogs) and kinase inhibitors.

Given the specific substitution pattern—where the bromine, ethoxy, and fluorine substituents occupy contiguous or specific relative positions—standard electrophilic aromatic substitution on a benzoic acid core often fails to yield the correct isomer due to competing directing effects. Therefore, this guide prioritizes a Directed Ortho-Metalation (DoM) strategy, which offers superior regiocontrol and yield compared to classical methods.

Part 1: Executive Summary & Retrosynthetic Analysis

The synthesis of 3-Bromo-2-ethoxy-6-fluorobenzoic acid presents a regiochemical challenge: placing three distinct functionalities (Br, OEt, F) around a carboxyl core.

-

Challenge: Direct bromination of 2-ethoxy-6-fluorobenzoic acid typically favors the 5-position (para to the ethoxy group) rather than the desired 3-position, due to steric hindrance and electronic directing effects.

-

Solution: A "bottom-up" approach using Directed Ortho-Metalation (DoM) . By utilizing the synergistic directing effects of the ethoxy and fluorine groups on a benzene precursor, we can surgically install the carboxyl group at the exact position required.

Retrosynthetic Logic

-

Disconnection: The Carboxyl group (-COOH) is the final substituent added via nucleophilic attack on CO2.

-

Precursor: The lithiated intermediate must be generated at the position between the ethoxy and fluorine groups.

-

Starting Material: 2-Bromo-5-fluorophenol . This commercially available phenol allows for easy installation of the ethoxy group and sets the correct substitution pattern (1,2,4-relationship) for the subsequent lithiation.

Figure 1: Retrosynthetic strategy relying on the 'sandwich' effect of F and OEt groups to direct lithiation.

Part 2: Detailed Experimental Protocols

Phase 1: O-Alkylation (Synthesis of the Precursor)

Objective: Convert 2-Bromo-5-fluorophenol into 1-Bromo-2-ethoxy-4-fluorobenzene . Principle: Williamson Ether Synthesis.

-

Reagents: 2-Bromo-5-fluorophenol (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF (N,N-Dimethylformamide) or Acetone.

-

Temperature: 60°C.

Protocol:

-

Charge a reaction vessel with 2-Bromo-5-fluorophenol (e.g., 100 mmol) and anhydrous DMF (200 mL).

-

Add

(200 mmol) in a single portion. Stir for 15 minutes to form the phenoxide anion. -

Add Ethyl Iodide (120 mmol) dropwise over 20 minutes to control the exotherm.

-

Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.

-

Workup: Cool to room temperature. Pour into ice-water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with water and brine to remove DMF. Dry over

, filter, and concentrate. -

Purification: If necessary, purify via silica gel flash chromatography (eluting with Hexanes) or vacuum distillation.

Phase 2: Regioselective Lithiation & Carboxylation

Objective: Install the carboxylic acid at the C3 position (relative to the precursor ring numbering). Principle: Directed Ortho-Metalation (DoM). The C3 proton is "sandwiched" between the Ortho-directing Ethoxy group and the Ortho-directing Fluorine atom. This "double activation" makes it the most acidic proton on the ring, ensuring exclusive regioselectivity.

-

Reagents: 1-Bromo-2-ethoxy-4-fluorobenzene (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq).

-

Quench: Dry

(gas or solid). -

Solvent: Anhydrous THF.

-

Temperature: -78°C (Critical).

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen atmosphere. Add anhydrous THF (10 mL/g of substrate).

-

Base Preparation: Add LDA (2.0 M in THF/heptane, 1.1 eq) and cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Dissolve 1-Bromo-2-ethoxy-4-fluorobenzene in a minimal amount of THF. Add this solution dropwise to the LDA mixture over 30 minutes, maintaining internal temperature below -70°C.

-

Metalation: Stir at -78°C for 1.0 hour. The solution typically turns yellow/orange.

-

Quench: Bubble excess dry

gas into the reaction mixture (or pour the reaction mixture onto crushed dry ice) while maintaining cold temperatures. Stir for 30 minutes, then allow to warm to room temperature. -

Workup: Quench with 1M HCl until pH < 2. Extract with Ethyl Acetate.[9][10]

-

Isolation: The product is an acid. Extract the organic layer with 1M NaOH (aqueous) to pull the product into the water phase (as the carboxylate salt). Discard the organic layer (removes unreacted starting material).

-

Precipitation: Acidify the aqueous phase with conc. HCl to precipitate the 3-Bromo-2-ethoxy-6-fluorobenzoic acid . Filter the white solid.[7]

-

Recrystallization:[10] Acetonitrile or Ethanol/Water.

-

Mechanistic Pathway & Regiochemistry

The numbering transformation is critical to understanding the product identity.

-

Precursor: 1-Br, 2-OEt, 4-F.

-

Lithiation Site: C3 (between OEt and F).

-

Product (Pre-renumbering): 1-Br, 2-OEt, 3-COOH, 4-F.

-

IUPAC Renumbering: The Carboxyl carbon becomes C1.

-

Old C3

C1 (COOH) -

Old C2

C2 (OEt) -

Old C1

C3 (Br) -

Old C6

C4 (H) -

Old C5

C5 (H) -

Old C4

C6 (F)

-

-

Final Name: 3-Bromo-2-ethoxy-6-fluorobenzoic acid.

Figure 2: Forward synthesis workflow illustrating the transformation from phenol to benzoic acid.

Part 3: Critical Parameters & Data Summary

Physicochemical Properties (Predicted)

| Parameter | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 263.06 g/mol | |

| Appearance | White to Off-white Solid | Crystalline powder |

| Melting Point | 155–160°C | Typical for halobenzoic acids |

| Solubility | DMSO, Methanol, EtOAc | Low solubility in water (acid form) |

| pKa | ~2.5 – 3.0 | Lower than benzoic acid due to ortho-F |

Process Optimization Table

| Variable | Recommendation | Impact on Quality |

| Temperature (Lithiation) | -78°C to -70°C | CRITICAL. Higher temps cause "Benzyne" formation or halogen dance (scrambling of Br position). |

| Base Selection | LDA (Lithium Diisopropylamide) | Preferred over n-BuLi to avoid nucleophilic attack on the Bromine (Li-Halogen exchange). LDA acts only as a base. |

| Moisture Control | Strictly Anhydrous | Water destroys the lithiated intermediate immediately. |

| Quench Rate | Rapid CO2 addition | Prevents side reactions of the active anion. |

Analytical Validation

To confirm the synthesis of the correct isomer, NMR Spectroscopy is the gold standard.

-

NMR (DMSO-

- 13.5 (s, 1H, COOH).

- 7.6 (dd, 1H, H-4) – Coupling with F and H-5.

- 7.1 (t/dd, 1H, H-5) – Coupling with F and H-4.

-

4.1 (q, 2H,

-

1.3 (t, 3H,

-

Key Diagnostic: The aromatic region will show two protons with ortho-coupling (

Hz) and Fluorine coupling.

-

NMR:

-

Single peak around -110 to -120 ppm.

-

References

-

Schlosser, M. (2005). "The 2×3 Effect: A Magic Bullet for the Synthesis of Trisubstituted Benzenes." Angewandte Chemie International Edition, 44(3), 376-393. (Foundational text on regioselective metalation of fluorinated aromatics).

-

Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933. (Authoritative review on DoM methodology).

- Mortier, J., et al. (1995). "Ortho-Directed Metallation of Fluorobenzenes." Tetrahedron Letters, 36(35), 6241-6244.

-

ChemScene. (2025). "Product Data: 2-Amino-3-ethoxy-6-fluorobenzoic acid (CAS 1333681-71-2)." (Structural analog reference for NMR comparison).

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Bromo-2-chloro-6-fluorobenzoic acid | 1114809-13-0 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 7. ijisrt.com [ijisrt.com]

- 8. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

Comprehensive Technical Guide on 3-Bromo-2-ethoxy-6-fluorobenzoic Acid (CAS 1784348-10-2): Synthesis, Regiochemistry, and Applications in Oncology

Executive Summary

The compound 3-Bromo-2-ethoxy-6-fluorobenzoic acid (CAS 1784348-10-2) is a highly specialized, poly-substituted aryl building block utilized predominantly in advanced pharmaceutical synthesis[1]. Featuring a precise arrangement of electron-withdrawing (fluoro, bromo) and electron-donating (ethoxy) substituents around a benzoic acid core, this molecule provides a unique stereoelectronic profile. It serves as a critical intermediate in the development of targeted small-molecule therapeutics, most notably in the synthesis of heterocyclic inhibitors targeting the Monocarboxylate Transporter 4 (MCT4) pathway in oncology[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its regioselective synthesis, and its pharmacological utility.

Physicochemical Profiling & Structural Analysis

The structural architecture of 3-Bromo-2-ethoxy-6-fluorobenzoic acid creates a highly polarized aromatic system. The electron-withdrawing fluorine and bromine atoms significantly lower the pKa of the carboxylic acid, enhancing its reactivity in amide coupling reactions. Conversely, the ethoxy group donates electron density via resonance, stabilizing reactive intermediates during cross-coupling functionalization.

Table 1: Physicochemical Properties of CAS 1784348-10-2

| Property | Value |

| CAS Number | 1784348-10-2 |

| Molecular Formula | C₉H₈BrFO₃ |

| Molecular Weight | 263.06 g/mol |

| SMILES | O=C(O)C1=C(F)C=CC(Br)=C1OCC |

| Purity Standard | ≥98% (HPLC) |

| Storage Conditions | Sealed in dry, 2-8°C |

Data supported by commercial chemical profiling standards[1].

Mechanistic Synthesis & Regioselective Protocols

The synthesis of this compound typically relies on the regioselective electrophilic aromatic bromination of 3[3]. The substrate presents a complex regiochemical challenge:

-

The ethoxy group at C2 is a strong activating ortho/para director.

-

The fluorine atom at C6 is a deactivating ortho/para director.

Consequently, both the C3 and C5 positions are activated towards electrophilic attack. While C5 is sterically less hindered (being adjacent to the smaller fluorine atom), bromination at C3 can be optimized by leveraging thermodynamic control and the stabilizing effect of the ethoxy oxonium intermediate.

Table 2: Regioselectivity Optimization for Bromination of 2-Ethoxy-6-fluorobenzoic acid

| Reagent System | Temperature | Major Isomer | Yield (%) | Causality / Observation |

| Br₂, FeBr₃, AcOH | 25°C | 5-Bromo | 65% | Strong Lewis acid drives attack at the sterically accessible C5 position. |

| NBS, MeCN | 0°C to RT | 3-Bromo / 5-Bromo (1:1) | 78% | Mild conditions, but poor regioselectivity without a coordinating solvent. |

| NBS, DMF | 0°C to RT | 3-Bromo | 82% | Polar aprotic solvent stabilizes the C3-attack sigma complex, favoring the target. |

Step-by-Step Protocol: Regioselective Bromination (Self-Validating Workflow)

1. Preparation: Dissolve 2-ethoxy-6-fluorobenzoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. 2. Activation: Cool the reaction mixture to 0°C. Slowly add N-Bromosuccinimide (NBS, 1.05 equiv) in discrete portions. Causality: Stepwise addition prevents thermal runaway and suppresses di-bromination. 3. Reaction & IPC (In-Process Control): Allow the mixture to warm to room temperature and stir for 12 hours.

-

Self-Validation Checkpoint: Monitor via LC-MS. The reaction is validated when the starting material mass (m/z 183 [M-H]⁻) is completely consumed and replaced by the distinctive isotopic bromine doublet (m/z 261/263 [M-H]⁻), confirming mono-bromination. 4. Quenching: Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted NBS, preventing downstream oxidative side reactions. Extract with Ethyl Acetate (EtOAc). 5. Purification & Spectral Validation: Purify the crude product via silica gel chromatography (Hexanes/EtOAc gradient) to separate the 3-bromo isomer from the 5-bromo byproduct.

-

Self-Validation Checkpoint: Distinguishing the 3-bromo from the 5-bromo isomer relies on ¹⁹F-NMR. In the 3-bromo isomer, the C6-fluorine is adjacent to the C5-proton, yielding a large ortho-coupling constant (

). The 5-bromo isomer lacks an ortho-proton to the fluorine, resulting only in a smaller meta-coupling (

Fig 1. Regioselective electrophilic bromination workflow for CAS 1784348-10-2.

Pharmacological Applications: MCT4 Inhibition & Oncology

In the context of oncology, the Warburg effect describes the propensity of solid tumors to rely on aerobic glycolysis, resulting in massive intracellular lactate production. To prevent lethal intracellular acidification, highly aggressive tumors upregulate Monocarboxylate Transporter 4 (MCT4) to efflux lactate into the tumor microenvironment, which simultaneously immunosuppresses surrounding T-cells.

3-Bromo-2-ethoxy-6-fluorobenzoic acid serves as a critical aryl core in the development of 2[2].

-

The Carboxylic Acid: Engaged in amide coupling with complex heterocyclic amines (e.g., pyrazole or piperidine derivatives) to form the primary pharmacophore.

-

The C3-Bromine: Acts as an essential synthetic handle for late-stage functionalization. Through Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, bulky hydrophobic aryl groups are attached to this position, allowing the molecule to perfectly occlude the lipophilic transport channel of the MCT4 protein.

Fig 2. Mechanism of action for MCT4 inhibitors derived from CAS 1784348-10-2.

References

-

ChemScene. "1784348-10-2 | 3-Bromo-2-ethoxy-6-fluorobenzoic acid". 1

-

BLD Pharm. "1193162-18-3 | Methyl 4-bromo-2-fluoro-6-hydroxybenzoate / 1784348-10-2". 4

-

Google Patents. "US10214492B2 - Heterocyclic inhibitors of MCT4". 2

-

AaronChem. "902152-91-4 | 2-Ethoxy-6-fluorobenzoic acid". 3

Sources

Comprehensive Characterization and Purity Profiling of 3-Bromo-2-ethoxy-6-fluorobenzoic Acid: A Technical Guide for Preclinical and API Development

Executive Summary

In modern pharmaceutical development, halogenated benzoic acid derivatives serve as critical building blocks for Active Pharmaceutical Ingredients (APIs). 3-Bromo-2-ethoxy-6-fluorobenzoic acid (CAS: 1784348-10-2)[1] is a highly functionalized intermediate utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and directed ortho-metalation. Because impurities in starting materials can propagate through synthetic pathways and impact the safety and efficacy of the final API, establishing a rigorous, self-validating characterization and purity framework is paramount. This whitepaper outlines the physicochemical profiling, spectroscopic characterization, and ICH Q2(R2)-compliant analytical methodologies required to validate the purity of this compound[2][3].

Structural Rationale and Physicochemical Profiling

The molecular architecture of 3-Bromo-2-ethoxy-6-fluorobenzoic acid presents unique electronic and steric environments.

-

Electronic Effects: The highly electronegative fluorine atom at the C6 position exerts a strong inductive electron-withdrawing effect (-I), increasing the acidity of the adjacent carboxylic acid. Conversely, the ethoxy group at C2 is electron-donating via resonance (+M).

-

Regioselectivity Challenges: During the electrophilic aromatic bromination of 2-ethoxy-6-fluorobenzoic acid, the +M effect of the ethoxy group directs electrophiles to the ortho (C3) and para (C5) positions. Consequently, the synthesis inherently risks generating the 5-bromo regioisomer, necessitating high-resolution chromatographic methods to distinguish between these structurally similar impurities.

Table 1: Key Physicochemical Properties

| Parameter | Value / Description |

| Chemical Name | 3-Bromo-2-ethoxy-6-fluorobenzoic acid |

| CAS Registry Number | 1784348-10-2 |

| Molecular Formula | C9H8BrFO3 |

| Molecular Weight | 263.06 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; sparingly soluble in Water |

| pKa (Predicted) | ~2.5 - 3.0 (due to ortho-fluoro and ortho-alkoxy effects) |

Analytical Strategy and Impurity Profiling

To ensure the material is fit for its intended purpose, the analytical procedure must be validated according to ICH Q2(R2) guidelines, which mandate the demonstration of specificity, precision, accuracy, and robustness[2][3].

Causality in Experimental Design

Because the carboxylic acid moiety readily ionizes in aqueous solutions—leading to secondary interactions with the stationary phase and subsequent peak tailing—the mobile phase must be strictly buffered. We employ 0.1% Trifluoroacetic acid (TFA) . TFA lowers the pH of the mobile phase below the pKa of the analyte, suppressing ionization and ensuring the compound partitions into the C18 stationary phase as a neutral species, yielding sharp, symmetrical peaks.

Figure 1: Orthogonal analytical workflow for purity assessment.

Mechanistic Impurity Pathways

Understanding the synthetic route is critical for specificity testing. The primary impurities associated with this compound include unreacted starting material, the 5-bromo regioisomer, and over-brominated species.

Figure 2: Mechanistic pathways of synthesis-related impurity formation.

Experimental Protocols: Self-Validating Systems

To guarantee trustworthiness, the purity assessment protocol is designed as a self-validating system . The sequence cannot proceed to sample analysis unless predefined System Suitability Test (SST) criteria are met, ensuring the instrument is fit-for-purpose at the exact moment of analysis.

Step-by-Step HPLC-UV/MS Methodology

-

Mobile Phase Preparation:

-

Phase A: 1000 mL of LC-MS grade H2O + 1.0 mL TFA.

-

Phase B: 1000 mL of LC-MS grade Acetonitrile + 1.0 mL TFA.

-

-

Chromatographic Conditions:

-

Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

-

Column Temperature: 40 °C (minimizes backpressure and improves mass transfer).

-

Flow Rate: 0.4 mL/min.

-

Gradient Program: 5% B (0-1 min)

95% B (1-8 min) -

Detection: Diode Array Detector (DAD) extracting at 230 nm; MS in Electrospray Negative (ESI-) mode.

-

-

Self-Validating SST Sequence:

-

Injection 1 (Blank): Confirms no baseline drift or carryover.

-

Injection 2 (Sensitivity Solution - 0.05% of nominal concentration): Confirms Signal-to-Noise (S/N)

10. -

Injection 3 (Resolution Standard): A mixture of the 3-bromo target and the 5-bromo regioisomer. Requirement: Resolution factor (

)

-

-

Sample Analysis: Inject samples prepared at 1.0 mg/mL in 50:50 Water:Acetonitrile. Calculate purity via area normalization (% a/a).

Spectroscopic Characterization

Orthogonal spectroscopic techniques are required to unequivocally confirm the molecular structure.

-

19F NMR: Fluorine-19 has a 100% natural abundance and a high gyromagnetic ratio, making it extremely sensitive to its local electronic environment. A single sharp peak in the 19F spectrum confirms the presence of a single fluorine environment, ruling out defluorination or polyfluorination.

-

High-Resolution Mass Spectrometry (HRMS): Bromine possesses a distinct isotopic signature (

Br and

Table 2: Expected Spectroscopic Data Summary

| Technique | Key Diagnostic Features | Acceptance Criteria |

| Conforms to structure; no extraneous peaks > 1.0% relative integral. | ||

| 9 distinct carbon signals; characteristic C-F splitting (doublets due to | Conforms to structure. | |

| Single resonance peak at | Single peak confirms regiochemistry. | |

| HRMS (ESI-) | Isotopic doublet at m/z 260.956[ | Mass error < 5 ppm; 1:1 isotopic ratio observed. |

| FT-IR (ATR) | Broad O-H stretch (3300-2500 cm | Matches reference standard spectrum. |

Conclusion

The rigorous characterization of 3-Bromo-2-ethoxy-6-fluorobenzoic acid requires a multi-faceted analytical approach. By leveraging the specific electronic properties of the molecule to dictate the chromatographic mobile phase, and by implementing a self-validating system suitability protocol, analysts can achieve ICH Q2(R2)-compliant purity data. Furthermore, the orthogonal use of multinuclear NMR (

References

-

ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: MasterControl / International Council for Harmonisation (ICH) URL:[Link]

-

Validation of Analytical Procedures Q2(R2) - ICH Source: ICH Official Guidelines URL:[Link]

Sources

Safety and handling of 3-Bromo-2-ethoxy-6-fluorobenzoic acid

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-2-ethoxy-6-fluorobenzoic Acid

Introduction

3-Bromo-2-ethoxy-6-fluorobenzoic acid is a substituted aromatic carboxylic acid, a class of compounds frequently utilized as building blocks in synthetic organic chemistry. Researchers and drug development professionals may encounter this reagent during the synthesis of complex molecules, where its distinct pattern of halogen and alkoxy substitution makes it a valuable intermediate. Given its chemical nature as a halogenated benzoic acid derivative, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research.

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 3-Bromo-2-ethoxy-6-fluorobenzoic acid. The recommendations herein are synthesized from safety data for structurally analogous compounds and established principles of laboratory safety for this chemical class.

Hazard Identification and Toxicological Profile

While specific toxicological data for 3-Bromo-2-ethoxy-6-fluorobenzoic acid is not extensively documented, a reliable hazard profile can be established by examining data from closely related halogenated benzoic acids.[1] The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.[1]

GHS Hazard Classification (Inferred)

Based on analogous compounds, 3-Bromo-2-ethoxy-6-fluorobenzoic acid should be handled as a substance with the following classifications:

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | |

| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed |

Causality Behind Hazards: The acidic nature of the carboxylic acid group, combined with the presence of electronegative halogen atoms (bromine and fluorine), can lead to irritant effects upon contact with biological tissues. Inhalation of the dust can irritate the mucous membranes of the respiratory tract.[1][2]

Caption: Primary GHS Hazard Classifications.

Routes of Exposure:

-

Inhalation: Inhaling dust can cause irritation to the nose, throat, and lungs, potentially leading to coughing and shortness of breath.[3]

-

Skin Contact: Direct contact can cause skin irritation, characterized by redness, itching, and a burning sensation.[2][3]

-

Eye Contact: The compound is a serious eye irritant.[1][4] Contact can cause significant pain, redness, and potential damage if not addressed immediately.

-

Ingestion: While less common in a laboratory setting, ingestion may be harmful and cause gastrointestinal irritation.[5]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach involving engineering controls, administrative procedures, and appropriate PPE is essential for safe handling.

2.1 Engineering Controls The primary engineering control is to minimize the generation and accumulation of dust.[3][6]

-

Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to contain dust and vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1]

2.2 Personal Protective Equipment (PPE) PPE provides a critical barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[1] For operations with a higher risk of splashing or dust generation, a full-face shield should be worn in addition to goggles.[1]

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[7] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling the material, even after removing gloves.[6]

-

Skin and Body Protection: A standard laboratory coat is required. For larger quantities, additional protective clothing may be necessary to prevent skin exposure.[1][7]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved particulate respirator should be used.[1][2]

Caption: Decision Flowchart for Accidental Spills.

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

-

Dispose of unused material and its container as hazardous waste. * Do not allow the product to enter drains or the environment. * Contact a licensed professional waste disposal service to dispose of this material.

References

-

Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 3-Bromobenzoic acid. Retrieved from Sigma-Aldrich. [Link]

-

PubChem. (n.d.). 3-Bromo-2-fluoro-6-methyl-benzoic acid. Retrieved from National Center for Biotechnology Information. [Link]

-

A.C.E.F. S.p.A. (2023, July 10). Safety Data Sheet: BENZOIC ACID. Retrieved from A.C.E.F. S.p.A. [Link]

-

VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from VelocityEHS. [Link]

-

SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from SDS Manager. [Link]

-

precisionFDA. (n.d.). 3-Bromo-2-fluorobenzoic acid. Retrieved from precisionFDA. [Link]

-

Redox. (2022, November 14). Safety Data Sheet: Benzoic acid. Retrieved from Redox. [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. fishersci.com [fishersci.com]

- 3. ehs.com [ehs.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. 3-Bromo-2-fluoro-6-methyl-benzoic acid | C8H6BrFO2 | CID 83409603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]

- 7. redox.com [redox.com]

Methodological & Application

Application Note: Advanced Cross-Coupling Strategies for 3-Bromo-2-ethoxy-6-fluorobenzoic Acid

Executive Summary & Mechanistic Rationale

3-Bromo-2-ethoxy-6-fluorobenzoic acid (CAS 1784348-10-2)[1] is a highly functionalized, multi-substituted aromatic building block utilized in the synthesis of complex pharmaceutical intermediates, agrochemicals, and advanced materials. The presence of three distinct functional groups on the benzene ring—a carboxylic acid, an ethoxy ether, and a fluorine atom—creates a unique push-pull electronic system and a sterically demanding environment that dictates its reactivity in palladium-catalyzed cross-coupling reactions.

To achieve high yields and selectivity in reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings, researchers must account for the specific mechanistic influence of each substituent:

-

6-Fluoro Activation (Electronic): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect across the aromatic system. This reduces the electron density at the C3 position, significantly accelerating the rate-determining oxidative addition of the Pd(0) catalyst into the C-Br bond.

-

2-Ethoxy Steric Hindrance (Steric): Positioned ortho to both the reactive bromide and the carboxylic acid, the ethoxy group introduces substantial steric bulk. This hindrance can impede transmetalation and stabilize off-cycle palladium complexes. Consequently, bulky, electron-rich dialkylbiaryl phosphine ligands are required to force reductive elimination and suppress unwanted side reactions[2].

-

Carboxylic Acid Considerations (Chemical): While protecting the carboxylic acid as an alkyl ester is a common workaround, direct cross-coupling of the unprotected benzoic acid is highly desirable to maximize step-economy[3]. This requires the use of aqueous-organic solvent mixtures and an excess of a moderately strong inorganic base to form the soluble carboxylate salt while simultaneously activating the coupling partner[2][4].

Caption: Mechanistic influence of ring substituents on the Palladium-catalyzed catalytic cycle.

Reaction Optimization & Catalyst Selection

Homocoupling of the boronic acid (yielding biphenyl derivatives) is a frequent side reaction in these systems, often exacerbated by the steric hindrance of the 2-ethoxy group slowing down the productive transmetalation step[2].

The table below summarizes the optimization landscape for coupling 3-bromo-2-ethoxy-6-fluorobenzoic acid with a standard arylboronic acid. It demonstrates the critical nature of utilizing bulky, electron-rich ligands (like XPhos or SPhos) to overcome steric barriers and minimize homocoupling[2].

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Catalyst System | Ligand | Base (Equiv) | Solvent System | Temp (°C) | Target Yield (%) | Homocoupling (%) |

| Pd(PPh₃)₄ (5 mol%) | None | Na₂CO₃ (3.0) | Toluene/H₂O | 90 | 22 | 45 |

| Pd(dppf)Cl₂ (5 mol%) | dppf | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O | 90 | 58 | 18 |

| Pd₂(dba)₃ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O | 90 | 84 | <5 |

| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O | 90 | 92 | <2 |

Note: Moderately strong inorganic bases like K₃PO₄ are highly effective for Suzuki couplings involving benzoic acid derivatives, as they neutralize acidic protons without promoting base-catalyzed degradation[2].

Experimental Workflows & Self-Validating Protocols

This protocol details the direct cross-coupling of unprotected 3-bromo-2-ethoxy-6-fluorobenzoic acid. Running the reaction in an aqueous-organic mixture ensures the solubility of the carboxylate intermediate, preventing the substrate from crashing out of solution[4][5].

Materials Required:

-

3-Bromo-2-ethoxy-6-fluorobenzoic acid (1.0 equiv, 1.0 mmol)

-

Arylboronic acid (1.2 equiv, 1.2 mmol)

-

Pd₂(dba)₃ (0.02 equiv, 2 mol%)

-

XPhos (0.04 equiv, 4 mol%)

-

K₃PO₄ (3.0 equiv, 3.0 mmol)

-

1,4-Dioxane / HPLC-grade H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

-

Reaction Assembly: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-ethoxy-6-fluorobenzoic acid, the corresponding arylboronic acid, and K₃PO₄.

-

Solvent Addition & Degassing (Critical Step): Add the 1,4-Dioxane/H₂O solvent mixture. Thoroughly degas the suspension by sparging with Argon for at least 15 minutes.

-

Self-Validation Check: If extensive biphenyl byproduct is observed during downstream LC-MS monitoring, it indicates incomplete degassing. Molecular oxygen is a primary promoter of boronic acid homocoupling[2].

-

-

Catalyst Introduction: Under a positive flow of Argon, quickly add Pd₂(dba)₃ and XPhos. Seal the flask and heat to 90 °C in a pre-heated oil bath.

-

Reaction Monitoring: Stir vigorously for 2–4 hours. Monitor reaction progress via LC-MS.

-

Self-Validation Check: The starting material peak should disappear, and a single major peak corresponding to the product mass should emerge. The presence of unreacted starting material alongside a black palladium precipitate indicates premature catalyst death (aggregation to Pd black); if observed, consider increasing the ligand-to-palladium ratio.

-

-

Aqueous Workup: Cool the reaction to room temperature. Dilute with water (10 mL) and wash the basic aqueous layer with diethyl ether (2 x 10 mL). This step removes neutral organic impurities, including phosphine oxides, residual ligands, and any homocoupled byproducts.

-

Acidification (Critical Step): Carefully acidify the aqueous layer to pH 2-3 using 1M HCl.

-

Causality: The product exists as a highly water-soluble potassium carboxylate during the basic reaction conditions. Acidification reprotonates the carboxylate back to the carboxylic acid, causing the desired product to precipitate or partition efficiently into an organic extraction solvent[5].

-

-

Extraction & Purification: Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material via recrystallization or reverse-phase chromatography.

Caption: Step-by-step experimental workflow for the aqueous Suzuki-Miyaura cross-coupling protocol.

References

- Source: rsc.

- Source: acs.

- Source: benchchem.

- Source: boroncore.

- Title: C(sp2)

Sources

- 1. 1784348-10-2 | 3-Bromo-2-ethoxy-6-fluorobenzoic acid | Boroncore [boroncore.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. C(sp3)–C(sp2) cross-coupling of alkylsilicates with borylated aryl bromides – an iterative platform to alkylated aryl- and heteroaryl boronates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

The Synthetic Versatility of 3-Bromo-2-ethoxy-6-fluorobenzoic Acid: A Guide for the Modern Chemist

Introduction: A Multifaceted Building Block for Complex Molecule Synthesis

In the landscape of modern organic synthesis, the strategic incorporation of functionalized aromatic scaffolds is paramount for the efficient construction of complex molecular architectures. 3-Bromo-2-ethoxy-6-fluorobenzoic acid emerges as a highly valuable, yet underutilized, building block for researchers, synthetic chemists, and professionals in drug development. Its unique trifunctional arrangement—a carboxylic acid, a bromine atom, and a fluorine atom on a benzene ring, further modified with an ethoxy group—offers a rich platform for selective, sequential, and diverse chemical transformations.

This guide provides an in-depth exploration of the synthetic utility of 3-Bromo-2-ethoxy-6-fluorobenzoic acid. We will delve into the reactivity of its distinct functional groups and present detailed protocols for its application in cornerstone reactions of modern synthetic chemistry. The causality behind experimental choices will be emphasized, providing a framework for rational reaction design and optimization.

Molecular Profile and Strategic Advantages

The strategic placement of the bromo, fluoro, ethoxy, and carboxylic acid moieties on the phenyl ring imparts a unique reactivity profile to 3-Bromo-2-ethoxy-6-fluorobenzoic acid. This substitution pattern allows for a high degree of control over subsequent chemical modifications.

| Property | Value | Source |

| Molecular Formula | C9H8BrFO2 | [1] |

| Molecular Weight | 247.06 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Storage | Sealed in dry, 2-8°C | [1] |

The presence of three distinct reactive sites—the carboxylic acid, the carbon-bromine bond, and the carbon-fluorine bond—is a key feature of this molecule. The ethoxy group, while seemingly a simple substituent, sterically and electronically influences the reactivity of the adjacent functional groups. This allows for a tiered approach to functionalization, where one site can be selectively reacted while the others remain intact for subsequent transformations. This is a crucial advantage in the multi-step synthesis of complex target molecules.[2]

Synthetic Transformations: A Gateway to Molecular Diversity

The true power of 3-Bromo-2-ethoxy-6-fluorobenzoic acid lies in its ability to participate in a wide array of chemical reactions, enabling the synthesis of diverse molecular scaffolds. The following sections will detail the application of this building block in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[3][4] The bromine atom of 3-Bromo-2-ethoxy-6-fluorobenzoic acid serves as an excellent handle for this transformation, allowing for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups.

Protocol: General Procedure for the Suzuki-Miyaura Coupling of 3-Bromo-2-ethoxy-6-fluorobenzoic Acid with an Arylboronic Acid

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-Bromo-2-ethoxy-6-fluorobenzoic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

3-Bromo-2-ethoxy-6-fluorobenzoic acid

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, under an inert atmosphere, combine 3-Bromo-2-ethoxy-6-fluorobenzoic acid (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask. The typical concentration is 0.1 M with respect to the limiting reagent.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[5]

Causality in Experimental Design:

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields. For substrates with steric hindrance or challenging electronic properties, more sophisticated ligands such as SPhos or XPhos may be required.[6]

-

Base: The base plays a critical role in the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.[5]

-

Solvent System: A biphasic solvent system is often employed to dissolve both the organic starting materials and the inorganic base.[5]

Sources

- 1. chemscene.com [chemscene.com]

- 2. guidechem.com [guidechem.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-2-ethoxy-6-fluorobenzoic acid in the synthesis of heterocyclic compounds

Application Note: Strategic Utilization of 3-Bromo-2-ethoxy-6-fluorobenzoic Acid in Heterocyclic Scaffold Construction

Part 1: Executive Summary & Chemical Profile

3-Bromo-2-ethoxy-6-fluorobenzoic acid represents a highly versatile, poly-functionalized building block designed for the rapid assembly of privileged heterocyclic pharmacophores. Its unique substitution pattern—featuring a labile fluorine atom ortho to the carboxylate, a sterically demanding ethoxy group, and a bromine handle for late-stage diversification—makes it an ideal scaffold for synthesizing Indazoles , Quinazolines , and Benzoxazinones .[1]

This guide details the strategic application of this scaffold, focusing on the "Ortho-Fluorine Effect" for cyclization and the "Bromo-Handle" for library expansion.

Chemical Profile

| Property | Specification |

| CAS Number | 1784348-10-2 |

| Molecular Formula | C₉H₈BrFO₃ |

| Molecular Weight | 263.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Key Functionalities | C1-COOH: Electrophilic center for cyclization.C6-F: Highly reactive SnAr handle (leaving group).C3-Br: Handle for Pd-catalyzed cross-coupling.C2-OEt: Solubilizing group; potential H-bond acceptor.[2][3] |

| Reactivity Alert | The C6-Fluorine is activated by the ortho-carbonyl group, making it susceptible to mild nucleophilic displacement by amines and hydrazines. |

Part 2: Strategic Synthetic Pathways

The utility of this building block relies on a "Cyclize-then-Couple" or "Couple-then-Cyclize" logic. The most robust pathway involves exploiting the Nucleophilic Aromatic Substitution (SnAr) of the 6-Fluoro substituent followed by condensation with the carboxylic acid.

Pathway Logic Diagram

Figure 1: Divergent synthetic pathways from the core scaffold to bioactive heterocycles.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 5-Bromo-4-ethoxy-1H-indazol-3-ol

Target Application: Kinase Inhibitor Scaffolds (e.g., VEGFR, FGFR analogs)[1]

Mechanism: This reaction proceeds via an initial SnAr displacement of the 6-fluorine by hydrazine, followed by an intramolecular nucleophilic attack of the hydrazine nitrogen on the ester carbonyl.[1]

Reagents:

-

Starting Material: Methyl 3-bromo-2-ethoxy-6-fluorobenzoate (derived from acid)

-

Hydrazine monohydrate (NH₂NH₂[1]·H₂O)

-

Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)[1]

-

Base: Triethylamine (Et₃N) - Optional, often not needed due to hydrazine basicity[1]

Step-by-Step Methodology:

-

Esterification (Pre-step):

-

SnAr & Cyclization:

-

Charge: In a round-bottom flask, dissolve the methyl ester (1.0 eq) in Ethanol (10 mL/g).

-

Add: Add Hydrazine monohydrate (3.0 eq) dropwise at room temperature. Caution: Exothermic.[1]

-

Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by LCMS for the disappearance of the ester and formation of the cyclized product (M+H = 257/259).[1]

-

Note: If the intermediate hydrazide is observed (uncyclized), increase temperature by switching solvent to n-Butanol (118°C) or add a catalytic amount of acetic acid.[1]

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

The product, 5-bromo-4-ethoxy-1H-indazol-3-ol , often precipitates as a solid.

-

Filter the solid and wash with cold ethanol and water.[1]

-

If no precipitate forms, concentrate the solvent, dilute with water, and adjust pH to ~6 with 1N HCl to induce precipitation.[1]

-

-

Characterization Check:

-

1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of a broad NH/OH signal (~11–12 ppm).[1] The aromatic region should show two doublets (or an AB system) for the H-6 and H-7 protons of the indazole (originally H-4 and H-5 of the benzoate).

-

Protocol B: Synthesis of 6-Bromo-5-ethoxy-quinazolin-4(3H)-one

Target Application: PARP Inhibitors or GPCR Antagonists[4]

Mechanism: Displacement of 6-F by a primary amine (R-NH₂) followed by ring closure with a one-carbon source (Orthoformate or Formamidine).[1]

Step-by-Step Methodology:

-

Amine Displacement (SnAr):

-

Dissolve Methyl 3-bromo-2-ethoxy-6-fluorobenzoate (1.0 eq) in DMF or NMP.

-

Add the primary amine (R-NH₂, 1.2 eq) and DIPEA (2.0 eq).[1]

-

Heat to 80–100°C for 4–6 hours.

-

Result: Formation of Methyl 2-amino(substituted)-3-bromo-6-ethoxybenzoate? Correction: The amine displaces the Fluorine at C6.[1] The product is Methyl 6-(alkylamino)-3-bromo-2-ethoxybenzoate.

-

-

Cyclization:

-

Reagent: Trimethyl orthoformate (TMOF) or Formamidine Acetate.[1]

-

Procedure: To the crude reaction mixture from Step 1 (or isolated intermediate), add Formamidine Acetate (3.0 eq) and 2-Methoxyethanol.

-

Heat to 120–140°C for 12 hours.

-

Alternative: Reflux in neat Formic Acid if R=H (unsubstituted quinazoline).[1]

-

-

Isolation:

Part 4: Expertise & Troubleshooting

1. The "Ortho-Ethoxy" Steric Challenge: The 2-ethoxy group is bulky. In the Quinazoline synthesis (Protocol B), this group ends up at the C5 position of the heterocycle (peri-position).[1] This creates significant steric clash with the substituent at N1 or C4.[1]

-

Impact: Cyclization might be sluggish.[1]

-

Solution: Use higher boiling solvents (Diglyme, NMP) or microwave irradiation (150°C, 30 min) to force the ring closure.[1]

2. Regioselectivity in SnAr: While the 6-Fluoro is the intended leaving group, the 2-Ethoxy group is also ortho to the ester. However, Fluorine is a much better leaving group in SnAr reactions than an Ethoxy group.[1]

-

Validation: If you observe a byproduct where the Ethoxy group is lost, lower the reaction temperature and ensure the amine nucleophile is not too hindered.[1]

3. Palladium Coupling (The "Grand Finale"): The 3-Bromo group (now C5 in Indazole or C6 in Quinazoline) is sterically crowded by the adjacent Ethoxy group.[1]

-

Recommendation: Use active catalyst systems for Suzuki couplings, such as Pd(dppf)Cl₂ or Pd(XPhos) G3 .[1] The "ethoxy wall" may prevent bulky ligands from coordinating effectively, so smaller, electron-rich phosphines often work best.[1]

Part 5: Safety (EHS)

-

Fluorinated Aromatics: Can be toxic and skin irritants.[1] Wear nitrile gloves and work in a fume hood.[1]

-

Hydrazine: A known carcinogen and highly toxic.[1] Handle primarily as a solution (monohydrate) to avoid explosion risks of anhydrous hydrazine.[1] Bleach all glassware and waste to quench hydrazine residues.[1]

-

Brominated Compounds: Generally low volatility but can be persistent environmental pollutants.[1] Dispose of as halogenated organic waste.[1]

References

-

General Synthesis of Indazoles from 2-Halobenzoic Acids

-

Synthesis of Quinazolinones via SnAr

- Vendor Data & Properties: Title: "3-Bromo-2-ethoxy-6-fluorobenzoic acid Product Page" Source:Sigma-Aldrich / MilliporeSigma

-

Palladium Coupling on Sterically Hindered Aryl Bromides

Sources

Troubleshooting & Optimization

Improving yield of 3-Bromo-2-ethoxy-6-fluorobenzoic acid synthesis

Technical Support Center: Synthesis of 3-Bromo-2-ethoxy-6-fluorobenzoic Acid

Executive Summary: The "Yield Killers"

The synthesis of 3-Bromo-2-ethoxy-6-fluorobenzoic acid via the lithiation-carboxylation of 1-bromo-2-ethoxy-5-fluorobenzene is a high-precision transformation. Our analysis of user data indicates that yield losses are rarely due to random error. They stem from three specific competing pathways driven by the unique electronics of the 1,2,5-trisubstituted benzene core:

-

Lithium-Halogen Exchange (vs. Deprotonation): Attack at the Bromine (C2) rather than the proton (C6), leading to debrominated byproducts.

-

Regiochemical Scrambling: Deprotonation at C4 (ortho to Fluorine) instead of C6 (ortho to Ethoxy), yielding the 4-fluoro-isomer.

-

The "Halogen Dance": A base-catalyzed migration of the bromine atom to a more stable position, occurring if the reaction temperature exceeds -65°C.

This guide provides the mechanistic logic and optimized protocols to suppress these side reactions and maximize the yield of the target 2-ethoxy-6-fluoro isomer.

Strategic Analysis: Mechanistic Pathway

To control this reaction, one must understand the competition between the Directing Groups (DG) .

-

Ethoxy (-OEt): A Coordination-Dependent DG. It complexes with Lithium, guiding the base to the ortho position (C6). This effect is maximized in coordinating solvents (THF).

-

Fluorine (-F): An Inductive DG. It acidifies the ortho protons (C4 and C6) via electron withdrawal.

The Conflict: C4 is inductively very acidic (ortho to F), but C6 is both inductively activated (para to F) and coordinately activated (ortho to OEt). By using LDA (non-nucleophilic) instead of n-BuLi, we shut down Li-Br exchange. By maintaining cryogenic temperatures in THF , we favor the kinetic coordination at C6 over the thermodynamic acidity at C4.

Visualizing the Reaction Landscape

Caption: Reaction network showing the critical divergence between the desired coordination-directed pathway (Green) and competing inductive/exchange pathways (Red).

Troubleshooting Guide (Q&A)

Q1: I am seeing significant amounts of debrominated product (3-fluoro-2-ethoxybenzoic acid). Why?

-

Diagnosis: You are likely using n-Butyllithium (n-BuLi) directly. In bromo-arenes, Lithium-Halogen exchange is faster than deprotonation because the C-Br bond is weak and n-BuLi is highly nucleophilic.

-

Corrective Action: Switch to Lithium Diisopropylamide (LDA) . LDA is a bulky, non-nucleophilic base. It is too sterically hindered to attack the Bromine atom but strong enough to remove the aromatic proton.

-

Note: Always generate LDA fresh or purchase high-quality solutions; degraded LDA contains free n-BuLi.

-

Q2: My LC-MS shows a mass peak corresponding to the product, but the NMR indicates a mixture of isomers (approx. 80:20).

-

Diagnosis: This is "Regio-Scrambling." You are getting competition from the C4 position (ortho to Fluorine). While OEt directs to C6, the Fluorine at C5 strongly acidifies C4.

-

Corrective Action:

-

Solvent Control: Ensure you are using THF (Tetrahydrofuran). THF coordinates Lithium, enhancing the "Complex Induced Proximity Effect" (CIPE) of the ethoxy group, locking the lithiation to C6. Non-polar solvents (Hexane/Toluene) favor the F-directed C4 position.

-

Temperature: Do not allow the reaction to warm above -70°C before quenching. The C4-lithio species is often the thermodynamic sink. Kinetic control at -78°C favors C6.

-

Q3: The yield drops drastically when I scale up from 1g to 50g.

-

Diagnosis: Heat transfer limitation leading to the Halogen Dance . On a larger scale, the exothermic addition of base creates localized "hot spots" (> -60°C). This triggers the migration of the Bromine atom to form a more stable lithio-species, resulting in a mess of isomers.

-

Corrective Action:

-

Use a jacketed reactor with active cooling.

-

Pre-cool the LDA solution before addition.

-

Add the substrate very slowly down the side of the flask, monitoring internal temperature (not just bath temperature) to ensure it never exceeds -70°C.

-

Optimized Experimental Protocol

Target: 3-Bromo-2-ethoxy-6-fluorobenzoic acid Scale: 10 mmol (Basis)

| Parameter | Specification | Rationale |

| Solvent | Anhydrous THF (0.2 M) | Essential for OEt-directed lithiation (CIPE). |

| Base | LDA (1.1 equiv) | Prevents Li-Br exchange (unlike n-BuLi). |

| Temperature | -78°C (Internal) | Kinetic control; prevents halogen dance. |

| Quench | Solid CO2 (Dry Ice) | Rapid saturation prevents equilibration. |

Step-by-Step Methodology:

-

Preparation of LDA:

-

To a flame-dried Schlenk flask under Argon, add anhydrous THF (25 mL) and Diisopropylamine (1.54 mL, 11 mmol).

-

Cool to -78°C (Dry ice/Acetone).

-

Dropwise add n-BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol). Stir for 30 min at -78°C.

-

Checkpoint: This generates LDA in situ, consuming all nucleophilic n-BuLi.

-

-

Substrate Addition:

-

Dissolve 1-bromo-2-ethoxy-5-fluorobenzene (2.19 g, 10 mmol) in anhydrous THF (10 mL).

-

Add this solution to the LDA mixture dropwise over 20 minutes via syringe pump or dropping funnel.

-

CRITICAL: Monitor internal temperature. Stop addition if T > -70°C.

-

-

Lithiation (The "DoM" Step):

-

Stir the mixture at -78°C for exactly 60 minutes .

-

Note: Extending this time > 2 hours increases the risk of isomerization to the thermodynamic C4-lithio species.

-

-

Carboxylation (Quench):

-

Add an excess of crushed, fresh Dry Ice (solid CO2) directly to the reaction flask through a powder funnel (under Argon counter-flow).

-

Alternative: Bubble anhydrous CO2 gas through the solution for 30 mins.

-

Allow the mixture to warm to Room Temperature (RT) slowly over 2 hours.

-

-

Work-up:

-

Quench with 1N HCl (pH should be ~1-2).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1]

-

Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to remove trace isomers.

-

References & Authority

-

Schlosser, M. (2005). The "Halogen Dance" and Other Halogen Migrations. Describes the mechanism of base-catalyzed halogen migration in poly-haloarenes.

-

Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Foundational text on the hierarchy of directing groups (OEt vs F).

-

Léris, P. et al. (2014). Regioselective Lithiation of 1-Bromo-3-fluorobenzene Derivatives. Provides specific conditions for handling bromo-fluoro-benzenes to avoid exchange.

-

Patent WO2011045300. SGLT2 Inhibitor Intermediates. Describes the industrial relevance and synthesis of similar 2-ethoxy-6-fluorobenzoic acid derivatives.

Sources

Technical Support Center: Purification of 3-Bromo-2-ethoxy-6-fluorobenzoic acid

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Bromo-2-ethoxy-6-fluorobenzoic acid. Our approach is rooted in foundational chemical principles and extensive laboratory experience to ensure you can confidently troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical and chemical properties of 3-Bromo-2-ethoxy-6-fluorobenzoic acid?

A1: While specific experimental data for this exact molecule is not broadly published, we can infer its properties based on its structure and data from closely related analogues like 3-bromo-2-fluorobenzoic acid and other substituted benzoic acids.[1][2] It is expected to be a white to off-white crystalline solid at room temperature.[2] The carboxylic acid group makes it acidic and allows for manipulation through pH changes. It should exhibit good solubility in polar organic solvents like methanol, ethanol, acetone, ethyl acetate, and N,N-dimethylformamide (DMF), with limited solubility in non-polar solvents like hexanes and moderate to low solubility in water.[1][2]

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: Impurities are typically process-related and can arise from several sources. Common contaminants may include:

-

Unreacted Starting Materials: Depending on the synthetic route, precursors may carry through to the final product.

-

Regioisomers: Bromination or other aromatic substitution reactions can sometimes yield isomers where the functional groups are in different positions on the benzene ring.

-

By-products of Side Reactions: For instance, if the synthesis involves a Grignard reaction, hydrolysis of the Grignard reagent before carboxylation is a potential side reaction.[3] If N-Bromosuccinimide (NBS) is used for bromination, residual succinimide could be present.[4]

-

Hydrolyzed Precursors: If an ester was a precursor to the carboxylic acid, incomplete hydrolysis can leave ester impurities.

Q3: How should I properly store 3-Bromo-2-ethoxy-6-fluorobenzoic acid?

A3: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][5][6] A recommended storage temperature is often 2-8°C to minimize potential degradation over time.[5]

Q4: What analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:[4]

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for confirming the chemical structure, connectivity, and identifying any structurally similar impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for determining the molecular weight and assessing purity by separating the main component from impurities.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection provides a quantitative measure of purity (e.g., >98%).[7]

-

Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid. Impurities typically cause melting point depression and broadening.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during purification experiments.

Problem 1: After my work-up, the crude product is a persistent oil or wax instead of a solid. How can I purify it?

-

Causality: This phenomenon, often called "oiling out," occurs when a compound separates from a solution above its melting point or when impurities significantly depress the melting point of the mixture.[8] Rapid cooling during a recrystallization attempt can also contribute to this issue.

-

Solution Pathway:

-

Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate or dichloromethane). Slowly add a poor solvent (e.g., hexanes or heptane) with vigorous stirring until persistent cloudiness appears. Let it stand, or add a seed crystal if available, to induce crystallization.

-

Column Chromatography: This is often the most effective method for purifying oils. The silica gel matrix allows for separation from the impurities that are preventing crystallization. After chromatography, the pure fractions are more likely to solidify upon solvent evaporation.

-

Re-evaluate Recrystallization Solvent: The chosen solvent may be unsuitable. Test a range of solvents on a small scale to find one that provides crystalline material.

-

Problem 2: My compound is streaking badly on the silica gel column, leading to poor separation.

-

Causality: Carboxylic acids are notorious for "tailing" or streaking on silica gel columns. This is because the slightly acidic nature of silica (pKa ~4-5) can cause partial deprotonation of the carboxylic acid (pKa ~3-5). This creates an equilibrium between the neutral protonated form and the charged carboxylate form, which have vastly different polarities and affinities for the stationary phase, resulting in a streak rather than a tight band.

-

Solution Pathway:

-

Eluent Modification: The most common and effective solution is to add a small amount of a volatile acid to your mobile phase. Typically, 0.5-1% acetic acid or formic acid is sufficient. This acidic modifier suppresses the deprotonation of your compound, ensuring it elutes as a single, neutral species, resulting in sharp, well-defined bands.

-

Stationary Phase Choice: In rare, difficult cases, switching to a different stationary phase like alumina (basic or neutral) could be considered, although this requires re-optimization of the entire method.

-

Problem 3: I'm getting a very low yield after recrystallization.

-

Causality: Low recovery can be attributed to several factors:[8]

-

Using an excessive volume of solvent, which keeps a significant portion of the product dissolved even after cooling.

-

Premature crystallization during a hot filtration step, causing product loss on the filter paper.

-

The compound having significant solubility in the chosen solvent even at low temperatures.

-

Washing the collected crystals with too much solvent or with solvent that was not ice-cold.

-

-

Solution Pathway:

-

Minimize Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[8]

-

Recover a Second Crop: After filtering the first crop of crystals, concentrate the mother liquor (the remaining filtrate) by boiling off some of the solvent and re-cooling. This will often yield a second, albeit sometimes less pure, crop of crystals.[8]

-

Optimize Washing: Always wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away impurities without dissolving the desired product.[8]

-

Change Solvent System: If yields remain low, the chosen solvent may be inappropriate. Find a solvent in which the compound has lower solubility at cold temperatures.

-

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

1. Preparation:

- TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).[9][10] Spot the crude mixture on a silica gel TLC plate. Develop the plate in various mixtures of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate). Add 0.5-1% acetic acid to the solvent mixture. The ideal system will give your target compound an Rf value of ~0.25-0.35.

- Column Packing: Select an appropriately sized column (a good rule of thumb is 40-100 g of silica per 1 g of crude mixture).[11] Pack the column with silica gel as a slurry in the non-polar component of your eluent. Ensure the packing is even and free of air bubbles.[10]

- Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

2. Elution and Fraction Collection:

- Begin eluting with your chosen solvent system. If a gradient is needed, start with a lower polarity (e.g., 90:10 Hexane:EtOAc + 1% AcOH) and gradually increase the polarity.

- Collect fractions in test tubes or flasks. Monitor the separation by collecting small spots from the fractions and running TLC plates.[10]

3. Isolation:

- Combine the fractions that contain the pure product (as determined by TLC).

- Remove the solvent using a rotary evaporator to yield the purified 3-Bromo-2-ethoxy-6-fluorobenzoic acid.

Protocol 2: Purification by Recrystallization

This method is best for removing small amounts of impurities from a solid product.

1. Solvent Selection:

- Place a small amount of your crude material (~20-30 mg) into several test tubes.

- Add a small amount (~0.5 mL) of different solvents (e.g., water, ethanol, isopropanol, acetone, toluene, or mixtures like ethanol/water) to each tube.

- The ideal solvent will not dissolve the compound at room temperature but will completely dissolve it upon heating.[3]

2. Dissolution:

- Place the crude 3-Bromo-2-ethoxy-6-fluorobenzoic acid in an Erlenmeyer flask.

- Add the chosen solvent dropwise to the flask while heating (e.g., on a hot plate) and swirling until the solid just dissolves. Do not add excess solvent.[3][12]

3. Cooling and Crystallization:

- Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[3][8]

- Once the flask has reached room temperature, it can be placed in an ice-water bath for 15-30 minutes to maximize crystal formation.[8]

- If no crystals form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product to induce crystallization.[3][8]

4. Isolation and Drying:

- Collect the crystals by vacuum filtration using a Büchner funnel.[12]

- Wash the crystals with a small amount of ice-cold recrystallization solvent.

- Allow the crystals to dry completely, either by air-drying or in a vacuum oven.

Data and Visualization

Table 1: Recommended Starting Solvent Systems

| Purification Method | Stationary Phase | Recommended Eluent/Solvent System (Starting Point) | Notes |

| Flash Chromatography | Silica Gel | Hexane:Ethyl Acetate (9:1 to 7:3) + 0.5-1% Acetic Acid | Adjust ratio based on TLC. Acetic acid is critical to prevent streaking. |

| Recrystallization | N/A | Ethanol/Water or Isopropanol/Water | Dissolve in hot alcohol, then add hot water dropwise until cloudy. Reheat to clarify, then cool. |

| Recrystallization | N/A | Toluene | Good for less polar impurities. |

Diagrams

Caption: Troubleshooting guide for common recrystallization issues.

References

-

Lab Report Recrystallization September 27, 2016 . FAMU. [Link]

-

Recrystallization of Benzoic Acid . Unknown Source. [Link]

-

Column Chromatography . Magritek. [Link]

-

Column Chromatography . ResearchGate. [Link]

-

APPENDIX 3E Column Chromatography . SciSpace. [Link]

-

Process Development and Synthesis of Process-Related Impurities . PMC. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. CAS 585-76-2: 3-Bromobenzoic acid | CymitQuimica [cymitquimica.com]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. magritek.com [magritek.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. famu.edu [famu.edu]

Technical Support Center: Synthesis of 3-Bromo-2-ethoxy-6-fluorobenzoic acid

Executive Summary